6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran
Description
Structure
3D Structure
Properties
CAS No. |
83359-48-2 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
6-methylbenzo[c]chromene-6-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)18-15/h2-9H,1H3,(H,16,17) |
InChI Key |
FDLSYTBZTBKFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C3O1)C(=O)O |
Origin of Product |
United States |
Mechanistic Elucidation and Kinetic Studies of Dibenzo B,d Pyran Transformations
Reaction Mechanism Proposals for Novel Synthetic Pathways
Recent advancements in organic synthesis have provided innovative, one-step methods for constructing the dibenzo[b,d]pyran-6-one skeleton, moving beyond traditional multi-step approaches. nih.govnih.govnih.gov These novel pathways often involve transition-metal catalysis, which enables unique bond-forming and bond-breaking events, including C–H activation and unprecedented C–C bond cleavages. nih.govrsc.org
Transition-metal-catalyzed C–H bond activation has emerged as a powerful tool for the direct and efficient synthesis of dibenzo[b,d]pyran-6-ones. nih.govrsc.org Both rhodium and palladium catalysts have proven effective in this regard.
In one prominent rhodium(III)-catalyzed pathway, aryl ketone O-acetyl oximes react with quinones to form the dibenzo[b,d]pyran-6-one core. nih.gov The proposed mechanism begins with the O-acetyl oxime directing group coordinating to the Cp*Rh(III) catalyst. This is followed by a directed C–H bond cleavage of the aryl group to form a five-membered rhodacycle intermediate. nih.gov The quinone then coordinates to this intermediate, which subsequently undergoes a migratory insertion into the rhodium-carbon bond, expanding the ring to a seven-membered rhodacycle. This intermediate then proceeds through protonolysis and aromatization to yield a key biaryl intermediate, which sets the stage for subsequent cyclization. nih.gov
Another effective method utilizes a palladium catalyst for the directed C-H activation and carbonylation of 2-phenylphenol (B1666276) derivatives. nih.gov In this process, the phenol (B47542) group directs the palladium catalyst to activate a C-H bond on the adjacent aryl ring, followed by carbonylation in the presence of carbon monoxide to construct the lactone ring of the dibenzopyranone. nih.gov
A truly novel aspect of the rhodium(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes is the involvement of an unexpected C–C bond cleavage. nih.govrsc.orgnih.gov This step distinguishes the mechanism from other C–H activation annulations. rsc.org
The proposed catalytic cycle suggests that after the formation of the biaryl intermediate, the reaction proceeds through a Rh(III)–Rh(V)–Rh(III) pathway. nih.govrsc.org It is postulated that the Rh(III) species undergoes an oxidative addition into the O–N bond of the intermediate, forming a high-valent Rh(V) species. nih.gov This is followed by an unprecedented β-C elimination step, which involves the cleavage of a carbon-carbon bond and is a key to forming the final heterocyclic product. nih.govrsc.orgrsc.org This sequence represents the first reported instance of a β-C elimination occurring via Rh(III)-catalyzed C–H bond functionalization. nih.govrsc.org The resulting intermediate undergoes an intramolecular nucleophilic addition and subsequent hydrolysis to generate the final dibenzo[b,d]pyran-6-one product. rsc.org
The 2H-pyran-2-one ring is a versatile building block in heterocyclic chemistry, known to undergo various ring transformation reactions. clockss.orgmdpi.comdntb.gov.ua Due to the presence of electrophilic centers at positions C-2, C-4, and C-6, the pyran-2-one ring is susceptible to nucleophilic attack, which often leads to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org
Stereochemical and Regiochemical Control in Dibenzo[b,d]pyran Formation
Achieving stereochemical and regiochemical control is paramount in the synthesis of complex organic molecules. In the formation of substituted dibenzo[b,d]pyrans, regioselectivity is a key challenge, particularly when using unsymmetrical starting materials.
In the Rh(III)-catalyzed synthesis, the substitution pattern on the aryl ketone O-acetyl oxime significantly influences the regiochemical outcome. nih.gov When a substituent is present at the meta-position of the acetophenone (B1666503), the C–H activation occurs with high selectivity at the less sterically hindered ortho-position. nih.gov However, electronic effects also play a crucial role. A meta-methoxy substituted derivative, for example, yields a 2.5:1 mixture of regioisomers, indicating a more complex interplay of steric and electronic factors. nih.gov
The nature of the quinone reactant also affects regioselectivity. The reaction with methyl benzoquinone, an unsymmetrical quinone, produced a mixture of regioisomers in a nearly equimolar ratio, demonstrating a low level of regiochemical control in that specific case. nih.gov
| Substrate 1 (Aryl Ketone Oxime) | Substrate 2 (Quinone) | Observed Regioselectivity | Ratio of Isomers |
|---|---|---|---|
| meta-methyl-acetophenone O-acetyl oxime | Benzoquinone | Exclusive regioselectivity | Single isomer |
| meta-methoxy-acetophenone O-acetyl oxime | Benzoquinone | Mixture of regioisomers | 2.5 : 1 |
| Acetophenone O-acetyl oxime | Methyl benzoquinone | Mixture of regioisomers | 1.2 : 1 |
Stereochemical control becomes relevant when a chiral center is introduced, for instance, at the C6 position of the dibenzo[b,d]pyran ring with two different substituents. For the planar dibenzo[b,d]pyran-6-one core itself, stereochemistry is not a factor.
Kinetic Isotope Effect (KIE) Studies and Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful diagnostic tool used to probe reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.org It compares the reaction rate of a molecule with a heavier isotope (kH) to that of its lighter counterpart (kL), expressed as the ratio kL/kH. wikipedia.org A significant primary KIE (typically >2 for C-H/C-D bonds) suggests that the C-H bond is broken in the rate-determining step. libretexts.orgprinceton.edu
To investigate the mechanism of the Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones, kinetic isotope effect experiments were performed. nih.gov Two parallel reactions were run, one with the standard acetophenone O-acetyl oxime and another with a deuterated version.
| Experiment | kH/kD Value | Interpretation |
|---|---|---|
| Intermolecular competition between deuterated and non-deuterated acetophenone O-acetyl oxime | 1.2 | C–H bond cleavage is not the sole rate-determining step. |
Thermodynamic Considerations in Dibenzo[b,d]pyran Synthesis
While detailed thermodynamic parameters such as Gibbs free energy (ΔG) or enthalpy (ΔH) are not extensively reported for the synthesis of dibenzo[b,d]pyrans, fundamental principles can be applied to understand the driving forces of the reaction.
Advanced Spectroscopic and Structural Characterization Methodologies for Dibenzo B,d Pyran Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional experiments, a complete structural assignment of "6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran" could be achieved.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the dibenzo[b,d]pyran core would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The methyl protons at the 6-position would likely appear as a singlet in the upfield region.
The ¹³C NMR spectrum would reveal the number of distinct carbon environments. The carbonyl carbon of the carboxylic acid group would be expected to resonate at a significantly downfield chemical shift (typically > 170 ppm). The quaternary carbon at the 6-position, bonded to both the carboxyl and methyl groups, would also have a characteristic chemical shift. The aromatic carbons would appear in the range of 110-160 ppm.
A hypothetical data table for the expected NMR chemical shifts is presented below. Note that these are estimated values and require experimental verification.
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 (multiplets) | 110 - 140 |
| Aromatic C (quaternary) | - | 120 - 160 |
| C6-CH₃ | ~1.5 (singlet) | ~25 |
| C6-COOH | ~12 (broad singlet) | >170 |
| C6 | - | ~80 |
Two-Dimensional NMR Experiments for Connectivity and Stereochemistry (e.g., COSY)
To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments would be essential. Correlation SpectroscopY (COSY) would be used to identify proton-proton coupling networks within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (2-3 bond) correlations between protons and carbons. These experiments would be crucial for the definitive assignment of all proton and carbon signals in the molecule.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be employed to determine the accurate mass of the molecular ion of "this compound," allowing for the confirmation of its elemental formula.
The fragmentation pattern observed in the mass spectrum would provide valuable structural clues. Expected fragmentation pathways could include the loss of the carboxylic acid group (as CO₂ and H₂O) and the methyl group.
A table summarizing the expected mass spectrometric data is provided below.
| Technique | Expected Information | Hypothetical m/z Values |
| ESI-HRMS | Accurate mass of the molecular ion [M-H]⁻ or [M+H]⁺ | Calculated for C₁₅H₁₂O₃ |
| ESI-MS/MS | Fragmentation pattern | Fragments corresponding to loss of CO₂, CH₃, COOH |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching vibrations. The aromatic C-H and C=C stretching vibrations would also be observable.
| Functional Group | Expected IR Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |
| O-H (Carboxylic Acid) | ~3300-2500 (broad) | Weak |
| C-H (Aromatic) | ~3100-3000 | Strong |
| C-H (Aliphatic) | ~2980-2850 | Moderate |
| C=O (Carboxylic Acid) | ~1720-1700 | Moderate |
| C=C (Aromatic) | ~1600, ~1475 | Strong |
| C-O | ~1300-1000 | Moderate |
X-ray Single-Crystal Diffraction for Absolute Structure Determination
Analysis of Molecular Conformations and Crystal Packing
X-ray diffraction analysis would reveal the conformation of the dibenzo[b,d]pyran ring system, which is typically not planar. It would also elucidate the orientation of the carboxylic acid and methyl groups at the 6-position. Furthermore, the analysis of the crystal packing would show the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the solid-state architecture.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intermolecular interactions are fundamental in determining the solid-state structure, physical properties, and molecular recognition capabilities of dibenzo[b,d]pyran systems. The specific functional groups of this compound, namely the carboxylic acid and the aromatic rings, are key contributors to these noncovalent forces.
Hydrogen Bonding: The carboxylic acid moiety is a primary site for strong hydrogen bonding. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This typically leads to the formation of hydrogen-bonded dimers in the solid state, a common structural motif for carboxylic acids. Such interactions significantly influence the crystal lattice's stability and packing. mdpi.comresearchgate.netwikimedia.org The strength and nature of these hydrogen bonds can be thoroughly investigated using techniques like X-ray crystallography and Fourier-transform infrared (FTIR) spectroscopy. researchgate.netwikimedia.org Quantum-chemical calculations are also employed to determine the energetic and geometric parameters of these bonds. researchgate.netnih.gov
π-π Stacking: The extensive aromatic system of the dibenzo[b,d]pyran core facilitates π-π stacking interactions. These interactions occur when aromatic rings bind face-to-face, involving a mix of dispersion and dipole-induced dipole forces. libretexts.org The arrangement can be either a direct sandwich or, more commonly, a displaced stacking configuration to minimize electrostatic repulsion. libretexts.orgmdpi.com These stacking interactions are crucial for the organization of molecules in crystals and can influence the electronic properties of the material. researchgate.netnih.gov The binding energy of these interactions, though weaker than hydrogen bonds, can be significant, on the order of a strong hydrogen bond (up to 9.1 kcal mol⁻¹ has been calculated for some π-π stacked dimers). mdpi.comnih.gov
| Interaction Type | Participating Groups | Typical Distance/Energy | Significance in Dibenzo[b,d]pyran Systems |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (C=O, O-H) | Donor-Acceptor Distance: ~2.9-3.2 Å | Primary force in crystal packing, formation of dimers. mdpi.com |
| π-π Stacking | Aromatic Rings | ~3.5 Å between planes researchgate.net; Energy: ~2-9 kcal/mol mdpi.comnih.gov | Stabilizes crystal structure, influences electronic properties. |
| C-H···π Interactions | Methyl group C-H and aromatic rings | Variable | Contributes to overall supramolecular assembly. |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques like cyclic voltammetry (CV) are powerful tools for probing the redox properties of dibenzo[b,d]pyran derivatives. nih.gov CV provides information on the oxidation and reduction potentials of a molecule, which are directly related to the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This data is vital for assessing the potential of these compounds in applications such as organic electronics. nih.govmdpi.com
In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. For dibenzo[b,d]pyran systems, irreversible oxidation peaks are often observed, corresponding to the removal of electrons from the π-conjugated system. electrochemsci.org The onset potential of the first oxidation wave can be used to estimate the HOMO energy level. nih.gov The stability of the generated radical cations and the reversibility of the redox processes depend heavily on the substituents attached to the dibenzo[b,d]pyran core. Electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups, such as a carboxyl group, are expected to increase it. mdpi.comdtu.dk
Studies on related dibenzo-xanthene and tetrahydrobenzo[b]pyran derivatives have shown that the electrochemical behavior can involve multiple, consecutive electron transfer processes. electrochemsci.orgresearchgate.net The specific mechanism and the stability of the electrochemically generated species are often investigated using a combination of cyclic voltammetry, controlled potential electrolysis, and spectroscopic methods. electrochemsci.orgresearchgate.net
| Compound Class | Observed Process | Technique | Key Findings |
|---|---|---|---|
| Dibenzo[d,d']benzo[2,1-b:3,4-b']difuran Derivatives | Oxidation | Cyclic Voltammetry | HOMO energy level estimated from onset potential of the first oxidation wave. nih.gov |
| Tetrahydrobenzo[b]pyran Derivatives | Oxidation | Cyclic Voltammetry | Exhibited two irreversible oxidation peaks; electron transfer is diffusion controlled. electrochemsci.org |
| Substituted Pyrazines | Reduction | Cyclic Voltammetry | Redox potential is altered by electron-donating or electron-withdrawing substituents. mdpi.comdtu.dk |
| Dibenzo[b,i]xanthene-tetraones | Reduction | Cyclic Voltammetry | Reduction occurs in two consecutive two-electron processes. researchgate.net |
Chromatographic Methods for Separation, Purity, and Isolation
Chromatographic techniques are indispensable for the analysis, purification, and isolation of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of dibenzo[b,d]pyran derivatives and for quantifying them in various mixtures. The development of a robust and reliable HPLC method is a critical step in the chemical analysis of these compounds.
A typical approach involves reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. pharmacophorejournal.comsielc.com Method development for a compound like this compound would focus on optimizing several key parameters to achieve good resolution, peak shape, and analysis time. These parameters include:
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is common. pharmacophorejournal.comsielc.com The ratio is adjusted to control the retention time.
pH of the Mobile Phase: The pH is particularly important for ionizable compounds like carboxylic acids. Adjusting the pH can change the protonation state of the carboxyl group, significantly affecting its retention on the column.
Column Type and Temperature: The choice of stationary phase (C18, C8, etc.) and temperature can influence selectivity and peak shape.
Flow Rate and Detection Wavelength: These are optimized to ensure sharp peaks and maximum sensitivity, respectively.
Modern method development often employs a Quality by Design (QbD) approach, which involves systematically studying the influence of various parameters to define a "design space" where the method is robust and reliable. scirp.orgnih.gov
Preparative Chromatography for Scale-Up and Isolation of Dibenzo[b,d]pyran Derivatives
When larger quantities of a purified dibenzo[b,d]pyran derivative are needed for further research, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.
The HPLC method developed at the analytical scale is often directly scalable to a preparative separation. sielc.com The goal of preparative chromatography is not just to separate components but to isolate and collect them with high purity and recovery. After the separation, the collected fractions containing the target compound are typically subjected to a solvent evaporation step to yield the purified solid.
In some cases, a combination of chromatographic techniques may be used for complex mixtures. For instance, an initial separation might be performed using a technique like high-speed countercurrent chromatography (HSCCC), followed by a final polishing step with preparative HPLC to achieve the desired purity. nih.gov This combined approach leverages the strengths of different separation mechanisms to achieve a highly efficient purification process. nih.gov
Exploration of Dibenzo B,d Pyran Scaffolds in Advanced Materials and Optoelectronic Applications
Dibenzo[b,d]pyrans as Core Structures for Functional Materials
The dibenzo[b,d]pyran framework is a well-established scaffold in medicinal chemistry and has been explored for its biological activities. Its rigid, planar structure and extended π-conjugation system make it an attractive candidate for the development of organic functional materials. In principle, derivatives of this scaffold can be tailored for applications in materials science, including the creation of novel polymers and coatings. The introduction of functional groups, such as the carboxyl and methyl groups in 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran, is a common strategy to modulate the physical and chemical characteristics of the core structure. However, specific research demonstrating the use of this particular compound as a core structure for functional materials has yet to be reported.
Photophysical Properties and Their Modulation
The photophysical properties of dibenzo[b,d]pyran derivatives are of significant interest for applications in optoelectronics. These properties are highly dependent on the nature and position of substituents on the dibenzo[b,d]pyran ring system.
Absorption and Emission Characteristics
Generally, dibenzo[b,d]pyran-based chromophores can exhibit fluorescence. The absorption and emission wavelengths are influenced by the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups. For this compound, one would anticipate that the carboxylic acid group could influence its spectral properties. However, detailed experimental data on its absorption and emission maxima, quantum yields, and potential for near-infrared (NIR) emission are not available in the current body of scientific literature.
Intramolecular Charge Transfer (ICT) Effects in Dibenzo[b,d]pyran Chromophores
Intramolecular charge transfer is a phenomenon observed in molecules containing both electron-donor and electron-acceptor moieties linked by a π-system. This process is crucial for the design of materials with tunable emission properties and for applications in sensors and molecular switches. While ICT effects have been studied in other classes of chromophores, specific studies on the ICT characteristics of this compound are absent from published research. The interplay between the dibenzo[b,d]pyran core and the carboxy and methyl substituents at the C6 position would be a key determinant of any potential ICT behavior.
Singlet Oxygen Generation and Photosensitization Capabilities
Photosensitizers are molecules that can generate reactive oxygen species, such as singlet oxygen, upon light excitation. This property is the basis for applications like photodynamic therapy and photocatalysis. The ability of a dibenzo[b,d]pyran derivative to act as a photosensitizer would depend on its triplet state energy and lifetime. There is currently no information available regarding the singlet oxygen generation quantum yield or the photosensitization capabilities of this compound.
Applications in Organic Optoelectronics
The development of novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices is a rapidly advancing field.
Development of Fluorescent Dyes and Light-Emitting Materials
The structural features of the dibenzo[b,d]pyran scaffold suggest its potential utility in the design of fluorescent dyes and light-emitting materials. By modifying the core structure with various functional groups, it is theoretically possible to tune the emission color and efficiency. However, the synthesis and characterization of this compound as a fluorescent dye or a component in a light-emitting material have not been documented in scientific publications.
Photovoltaic Sensitizers
The core structure of dibenzo[b,d]pyran has been explored in the development of dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net In a typical DSSC, a sensitizing dye absorbs light and injects electrons into a semiconductor, generating a current. nih.gov The general architecture for such dyes is a donor-π-bridge-acceptor (D-π-A) system. nih.gov While specific research on this compound as a photovoltaic sensitizer (B1316253) is not available, the dibenzo[b,d]pyran moiety can theoretically serve as a component within such a D-π-A framework. Its aromatic structure could be functionalized with electron-donating and electron-accepting groups to tune its photophysical and electrochemical properties for efficient light harvesting and charge transfer. For instance, pyranoanthocyanin derivatives, which contain a pyran ring, have been investigated as sensitizers in DSSCs. researchgate.net The efficiency of these cells can be enhanced through co-sensitization with other dyes to broaden the light absorption spectrum. nih.gov
Table 1: General Components of a Dye-Sensitized Solar Cell (DSSC)
| Component | Function |
| Photoanode | A transparent conductive substrate coated with a porous layer of a wide bandgap semiconductor (e.g., TiO₂). |
| Sensitizer (Dye) | Molecules adsorbed to the semiconductor surface that absorb light and inject electrons. |
| Electrolyte | Contains a redox couple (e.g., I⁻/I₃⁻) to regenerate the oxidized dye. |
| Counter Electrode | Catalyzes the reduction of the oxidized redox species. |
Design and Synthesis of Chemosensors and Molecular Probes
Chemosensors are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence. nih.gov While there is no specific data on this compound as an ion probe, the broader class of heterocyclic compounds, including those with pyran and benzimidazole (B57391) moieties, has been extensively studied for this purpose. researchgate.netnih.gov These probes often work through mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the probe enhances its fluorescent signal. researchgate.net The design of such probes involves incorporating a recognition site (a part of the molecule that binds to the ion) and a signaling unit (the part that produces the detectable signal). The carboxylic acid group in this compound could potentially serve as a binding site for metal ions.
Table 2: Examples of Heterocyclic Scaffolds in Ion Detection
| Scaffold | Detected Ion(s) | Detection Mechanism |
| Benzimidazole Derivatives | Cu²⁺, Zn²⁺, Cd²⁺ | Fluorescence Quenching or Enhancement researchgate.netnih.gov |
| Benzothiazole Derivatives | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric and Ratiometric Fluorescence nih.gov |
| Dipyrromethene Derivatives | Zn²⁺, Cd²⁺, Hg²⁺ | Chelation-Enhanced Fluorescence (CHEF) researchgate.net |
Fluorescent tags are molecules that can be attached to biomolecules or used to stain specific cellular components, allowing for their visualization using fluorescence microscopy. The development of fluorophores with tunable emission colors is a significant area of research. rsc.org Dibenzo[b,d]pyran-6-ones, a related class of compounds, are known to occur naturally and exhibit biological activity. researchgate.net While there is no specific information on the use of this compound in biological imaging, its dibenzo[b,d]pyran core suggests it may possess inherent fluorescence. For a molecule to be an effective fluorescent tag for biological imaging, it should ideally have high quantum yield, photostability, and low cytotoxicity. The carboxylic acid group could also be used to conjugate the molecule to biomolecules of interest.
Coordination Chemistry with Metal Centers for Functional Systems
The study of how ligands coordinate with metal centers is fundamental to developing new functional materials with applications in catalysis, magnetism, and medicine. rsc.orgnih.goveiu.edu Ligands containing nitrogen and oxygen donor atoms, such as those found in pyrazole (B372694) and benzimidazole derivatives, form stable complexes with a variety of transition metals. nih.goveiu.edu The resulting metal complexes can have unique electronic and structural properties.
In the case of this compound, the carboxylic acid group presents a primary site for coordination with metal centers. The oxygen atoms of the carboxylate can act as a bidentate or bridging ligand to one or more metal ions. The pyran oxygen could also potentially participate in coordination, although this is less common. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The formation of such metal complexes could lead to new materials with interesting photophysical or catalytic properties, but this remains a hypothetical application for this specific compound due to the lack of dedicated research.
Future Research Perspectives and Emerging Directions for 6 Carboxy 6 Methyl 6h Dibenzo B,d Pyran Research
Development of Asymmetric Synthesis and Chiral Dibenzo[b,d]pyran Derivatives
The presence of a chiral center at the 6-position of 6-Carboxy-6-methyl-6H-dibenzo[b,d]pyran makes the development of asymmetric synthetic routes a paramount objective. While racemic synthesis provides access to the compound, enantiomerically pure forms are essential for applications in chiral recognition, catalysis, and materials with chiroptical properties.
Future research will likely focus on several key areas of asymmetric synthesis:
Chiral Catalysis: The development of catalytic enantioselective methods for the synthesis of the dibenzo[b,d]pyran core is a significant goal. This could involve transition-metal-catalyzed cyclization reactions using chiral ligands or organocatalytic approaches that can control the stereochemistry at the 6-position.
Chiral Resolution: In the absence of a direct asymmetric synthesis, the resolution of the racemic mixture of 6-Carboxy-6-methyl-6H-dibenzo[b,d]pyran will be crucial. The carboxylic acid group provides a convenient handle for diastereomeric salt formation with chiral bases, followed by separation and isolation of the individual enantiomers.
Synthesis of Chiral Derivatives: Beyond the parent compound, future work will likely extend to the synthesis of a library of chiral dibenzo[b,d]pyran derivatives. This could involve modifying the carboxylic acid group or introducing other substituents on the aromatic rings to fine-tune the molecule's properties for specific applications.
Integration of Dibenzo[b,d]pyran Units into Complex Supramolecular Architectures
The rigid and planar nature of the dibenzo[b,d]pyran scaffold, combined with the coordinating ability of the carboxyl group, makes 6-Carboxy-6-methyl-6H-dibenzo[b,d]pyran an excellent candidate for constructing complex supramolecular architectures.
Emerging directions in this area include:
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can act as a linker to connect metal ions or clusters, forming porous, crystalline MOFs. The chirality of the dibenzo[b,d]pyran unit could be transferred to the resulting framework, leading to chiral MOFs with potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing.
Hydrogen-Bonded Networks: The carboxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of well-defined one-, two-, or three-dimensional hydrogen-bonded networks. The study of these networks will provide insights into crystal engineering and the design of materials with specific topologies.
Host-Guest Chemistry: The dibenzo[b,d]pyran core can form a cavity capable of encapsulating guest molecules. Research into the host-guest chemistry of this compound could lead to the development of new molecular containers and sensors.
Advanced Characterization of Transient Species and Excited States
A thorough understanding of the photophysical properties of 6-Carboxy-6-methyl-6H-dibenzo[b,d]pyran is essential for its application in optoelectronic devices. Future research will need to employ advanced spectroscopic techniques to probe the nature of its excited states and transient species.
Key research areas include:
Transient Absorption Spectroscopy: This technique can be used to identify and characterize the transient species, such as triplet excited states and radical ions, that are formed upon photoexcitation. This information is crucial for understanding the photostability of the compound and its potential use in applications like photodynamic therapy or photocatalysis.
Time-Resolved Fluorescence Spectroscopy: By measuring the fluorescence lifetime and quantum yield, researchers can gain insights into the dynamics of the singlet excited state. This is particularly important for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
Computational Modeling: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations will play a vital role in complementing experimental studies. These computational methods can provide detailed information about the electronic structure, excited state energies, and potential energy surfaces of the molecule.
Rational Design of Next-Generation Dibenzo[b,d]pyran-Based Functional Materials
The unique combination of properties of 6-Carboxy-6-methyl-6H-dibenzo[b,d]pyran makes it a promising building block for a new generation of functional materials. The rational design of these materials will involve a deep understanding of the structure-property relationships.
Future research in this area will likely focus on:
Organic Light-Emitting Diodes (OLEDs): The dibenzo[b,d]pyran core is a known chromophore, and by modifying the substituents, it may be possible to tune the emission color and efficiency. The development of dibenzo[b,d]pyran-based emitters and host materials is a promising direction for next-generation OLEDs.
Chemical Sensors: The carboxylic acid group can act as a recognition site for specific analytes. By incorporating the dibenzo[b,d]pyran unit into a larger system, it may be possible to design fluorescent or colorimetric sensors for ions or small molecules.
Chiroptical Materials: The inherent chirality of 6-Carboxy-6-methyl-6H-dibenzo[b,d]pyran can be exploited to create materials with strong chiroptical responses, such as circularly polarized luminescence (CPL). These materials have potential applications in 3D displays, optical data storage, and security inks.
Synergistic Approaches Combining Synthetic, Computational, and Applied Research
The future advancement of 6-Carboxy-6-methyl-6H-dibenzo[b,d]pyran research will rely on a synergistic approach that integrates synthetic chemistry, computational modeling, and applied materials science.
This integrated approach will involve:
Feedback Loops: A close collaboration between synthetic chemists, who can create new derivatives, and computational chemists, who can predict their properties, will accelerate the discovery of new functional molecules. The experimental results will, in turn, provide feedback for refining the computational models.
From Molecules to Devices: A seamless transition from the fundamental study of the molecule's properties to its incorporation into functional devices will be essential. This will require interdisciplinary collaborations between chemists, physicists, and engineers.
Exploring New Applications: While some potential applications have been identified, the unique properties of 6-Carboxy-6-methyl-6H-dibenzo[b,d]pyran may open doors to entirely new areas of research. A continued exploration of its fundamental chemistry and physics is likely to uncover unexpected and valuable applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran, and how do their efficiencies compare?
- Methodological Answer : The synthesis typically involves intramolecular cyclization (e.g., lactonization of biphenyl precursors) or coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bond formation). For example, intramolecular C-H activation via palladium catalysts offers moderate yields (45–60%) but requires precise temperature control (80–120°C). In contrast, Friedel-Crafts acylation provides higher yields (~75%) but generates stoichiometric waste, limiting green chemistry compatibility . Purification often requires column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns methyl (δ ~1.2–1.5 ppm) and carboxylic acid (δ ~170 ppm) groups. Aromatic protons in the dibenzopyran system appear as multiplets (δ 6.8–7.5 ppm).
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1680–1720 cm⁻¹) and pyran ring (C-O-C ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₆O₃ at m/z 292.1099) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy. Waste should be neutralized (e.g., with sodium bicarbonate for acidic residues) and stored in labeled containers for professional disposal. Fume hoods are required during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can green chemistry principles optimize the synthesis of this compound?
- Methodological Answer : Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic methods, such as photoredox catalysis or enzyme-mediated lactonization, reduce metal waste. Microwave-assisted synthesis can shorten reaction times (from 12 hours to 2–3 hours) while improving yields by 10–15% .
Q. How do substituent positions influence the compound’s biological activity, such as estrogen antagonism?
- Methodological Answer : Methyl groups at C6 enhance lipophilicity, improving membrane permeability, while the carboxy group at C6 enables hydrogen bonding with estrogen receptor residues (e.g., Arg394). Comparative studies show that 3-methoxy derivatives exhibit 2–3× higher antagonistic activity than unsubstituted analogs, as measured by IC₅₀ values in MCF-7 cell assays .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Combine X-ray crystallography with NOESY NMR to resolve stereochemical ambiguities (e.g., axial vs. equatorial methyl groups). For conflicting IR/MS data, isotopic labeling (e.g., ¹³C-carboxy groups) can differentiate fragmentation pathways. Computational tools (e.g., DFT simulations) predict vibrational frequencies and NMR shifts to cross-validate experimental results .
Q. How can computational modeling predict reactivity in functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites via Fukui indices. For example, the C3 position shows higher electrophilicity (f⁺ = 0.12), favoring nucleophilic substitutions. Solvent effects (e.g., PCM models for DMSO) refine transition-state energies to predict regioselectivity in alkylation or acylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
